aspochalasin D -

aspochalasin D

Catalog Number: EVT-1591264
CAS Number:
Molecular Formula: C24H35NO4
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aspochalasin D is a cytochalasin. It has a role as a fungal metabolite.
aspochalasin D is a natural product found in Aspergillus niveus, Ericameria laricifolia, and Aspergillus neoniveus with data available.
Source

Aspochalasin D is primarily derived from various species of the genus Aspergillus, particularly Aspergillus flavipes. This fungus is known for producing a range of cytochalasans, which are characterized by their unique structural features and bioactivity profiles. Recent advancements in genetic engineering have led to enhanced production of aspochalasin D from Aspergillus flavipes, further facilitating its study and application in scientific research .

Classification

Aspochalasin D belongs to the class of compounds known as cytochalasans. These compounds are categorized based on their polyketide-amino acid hybrid structure, which contributes to their complex chemical properties. Cytochalasans are further classified into various subclasses based on their specific structural characteristics and biological activities.

Synthesis Analysis

Methods

The synthesis of aspochalasin D has been achieved through several methodologies, predominantly focusing on biomimetic approaches that mimic natural biosynthetic pathways. A significant advancement in this area involves a rapid synthesis process that can be completed in 13 steps starting from divinyl carbinol. This method employs a high-pressure Diels-Alder reaction, which is noted for its regio- and stereoselectivity .

Technical Details

The synthetic route typically involves:

  • Diels-Alder Reaction: This cycloaddition reaction is crucial for constructing the core structure of aspochalasin D.
  • Sequential Reactions: Following the initial cycloaddition, additional steps such as oxidation and further cyclization reactions are employed to refine the compound's structure.
  • Biomimetic Strategies: These strategies leverage insights from natural biosynthesis to enhance efficiency and yield in synthetic processes .
Molecular Structure Analysis

Structure

Aspochalasin D features a complex molecular structure characterized by multiple rings and functional groups typical of cytochalasan compounds. Its structural complexity is a result of intricate biosynthetic pathways that involve polyketide synthesis and amino acid incorporation.

Data

The molecular formula for aspochalasin D is C19H25NC_{19}H_{25}N, indicating the presence of carbon, hydrogen, and nitrogen atoms in its composition. Detailed spectroscopic data (NMR, MS) are typically used to elucidate its structure during synthesis verification.

Chemical Reactions Analysis

Reactions

Aspochalasin D undergoes various chemical reactions that are essential for both its synthesis and potential modifications for therapeutic use. Key reactions include:

  • Diels-Alder Cycloaddition: A fundamental reaction used in the initial steps of synthesis.
  • Oxidative Transformations: These reactions help in modifying functional groups to enhance biological activity or solubility.

Technical Details

The Diels-Alder reaction utilized in the synthesis is characterized by:

  • Regioselectivity: The reaction selectively forms specific products based on the orientation of reactants.
  • Stereoselectivity: The formation of particular stereoisomers is favored, which is critical for the biological activity of the resultant compound .
Mechanism of Action

Process

The mechanism through which aspochalasin D exerts its biological effects involves interaction with cellular targets that regulate cell growth and apoptosis. Its anti-cancer properties may be attributed to its ability to disrupt microtubule dynamics, similar to other known cytochalasans.

Data

Research indicates that aspochalasin D can induce apoptosis in cancer cell lines, suggesting a mechanism involving mitochondrial pathways and caspase activation. Further studies are needed to fully elucidate its action mechanism at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

Aspochalasin D typically appears as a white to off-white solid. Its melting point and solubility characteristics can vary depending on purity and formulation but are essential for determining its applicability in various settings.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as methanol and ethanol but may have limited solubility in water.
  • Stability: The compound's stability can be influenced by environmental factors such as light and temperature, necessitating careful handling during storage and use.

Relevant analyses often involve determining the compound's pKa values, logP (partition coefficient), and other physicochemical parameters that influence its behavior in biological systems.

Applications

Scientific Uses

Aspochalasin D has several promising applications in scientific research:

  • Pharmaceutical Development: Its anti-cancer properties make it a candidate for drug development aimed at treating various malignancies.
  • Biological Research: It serves as a tool compound for studying cellular mechanisms related to growth inhibition and apoptosis.
  • Agricultural Applications: Due to its anti-fouling properties, it may find use in developing biocontrol agents against microbial growth on surfaces.
Biosynthesis and Genetic Regulation of Aspochalasin D

Genomic Organization of the aspo Gene Cluster in Aspergillus spp.

The biosynthesis of aspochalasin D is governed by a dedicated biosynthetic gene cluster (BGC) within the genome of Aspergillus flavipes. This cluster, designated as the aspo cluster, spans approximately 25 kilobases and comprises 12 core genes organized in a contiguous arrangement (Table 1) [1] [9]. The cluster exhibits a conserved synteny across producing species like Aspergillus niveus and Aspergillus flavus, suggesting a shared evolutionary origin for cytochalasan biosynthesis in this fungal genus [4] [9].

Key functional genes within the cluster include:

  • aspoA: Encodes a cytochrome P450 monooxygenase responsible for an early oxidative step.
  • aspoB: Codes for a metallo-beta-lactamase-type thioesterase involved in product release.
  • aspoC: Specifies a short-chain dehydrogenase/reductase (SDR) for ketoreduction.
  • aspoD: Encodes the core PKS-NRPS hybrid enzyme.
  • aspoE-G: Encode tailoring enzymes (methyltransferases, oxidoreductases).
  • aspoR: A pathway-specific transcription factor gene [1] [9].

Flanking genes include transporters (aspoT1, aspoT2) and putative regulatory elements, indicating tight control over metabolite export and cluster expression. The physical compactness of this cluster facilitates coordinated transcriptional regulation, a hallmark of secondary metabolite clusters in filamentous fungi [4] [7] [9].

Table 1: Core Genes within the Aspochalasin D Biosynthetic Gene Cluster

Gene SymbolProtein FunctionDomain Architecture (if applicable)Role in Pathway
aspoACytochrome P450 monooxygenaseN/AEarly oxidation
aspoBThioesteraseMetallohydrolase domainProduct release
aspoCShort-chain dehydrogenase/reductase (SDR)Rossmann foldKetoreduction
aspoDPKS-NRPS hybrid enzymeKS-AT-DH-KR-ACP-C-A-T-R*Backbone assembly
aspoEMethyltransferaseSAM-binding domainO-methylation
aspoFFAD-dependent oxidoreductaseFAD/NAD(P)-binding domainOxidative ring modification
aspoGZn(II)₂Cys₆ Transcription factorDNA-binding domainPathway-specific regulation
aspoRPathway-specific regulatorN/AActivates cluster transcription
aspoT1/T2MFS TransportersTransmembrane domainsProduct export/self-protection

*KS: Ketosynthase; AT: Acyltransferase; DH: Dehydratase; KR: Ketoreductase; ACP: Acyl Carrier Protein; C: Condensation; A: Adenylation; T: Thiolation; R: Reduction

Enzymatic Machinery: Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Systems

The central biosynthetic enzyme for aspochalasin D is the multidomain PKS-NRPS hybrid protein AspoD. This megasynthase operates via a cis-acyltransferase (AT) type I modular architecture, characteristic of fungal cytochalasan assembly lines [4] [9] [10]. Its domain organization follows the canonical sequence:PKS Module: KS-AT-DH-KR-ACPNRPS Module: C-A-TTerminal Domain: R (Reductive release domain) [4] [9]

The biosynthesis initiates with the PKS module loading a malonyl-CoA extender unit onto its AT domain, transferred to the ACP as a malonyl-thioester. The KS domain catalyzes decarboxylative condensation with an acetyl-CoA-derived starter unit (likely derived from fatty acid metabolism), forming the nascent polyketide chain tethered to the ACP. The embedded domains (DH, KR) then modify the β-keto group:

  • The KR domain reduces the ketone to a hydroxyl group.
  • The DH domain dehydrates this to an α,β-unsaturated thioester.Crucially, no enoylreductase (ER) domain is present, leading to the retention of the double bond – a key feature of the aspochalasin D polyketide moiety [4] [9].

After three rounds of chain extension (yielding a C8 chain), the polyketide intermediate is translocated to the NRPS module. The A (Adenylation) domain specifically activates and loads L-phenylalanine (confirmed by gene knockout and feeding studies) onto the T (Thiolation or Peptidyl Carrier Protein, PCP) domain. The C (Condensation) domain then catalyzes amide bond formation between the amine group of phenylalanine and the carboxyl terminus of the ACP-bound polyketide chain, generating a linear polyketide-amino acid hybrid [4] [6] [9].

The terminal R (Reductive Release) domain catalyzes NADPH-dependent reduction of the thioester bond linking the hybrid intermediate to the T domain. This releases the product not as a free acid but as a reactive aldehyde. This unstable aldehyde undergoes immediate intramolecular cyclization (likely spontaneous or enzyme-assisted) to form the characteristic 11-membered macrocyclic ring fused to the isoindolone moiety characteristic of cytochalasans [6] [9] [10]. Subsequent tailoring by cluster enzymes (AspoA-C, E-F) introduces hydroxyl groups, performs methylations, and finalizes the tricyclic aspochalasin D structure (Table 1).

Table 2: Key Catalytic Domains in the AspoD PKS-NRPS Hybrid and Their Functions in Aspochalasin D Assembly

DomainLocation/ModuleFunctionKey Catalytic Residues/FeaturesProduct of Reaction
KSPKSDecarboxylative condensation of extender unit with growing chain.Cys-His-His catalytic triadβ-ketoacyl-S-ACP (chain extended)
ATPKSSelection of malonyl-CoA extender unit and transfer to ACP.Ser-His catalytic dyad; Malonyl-CoA specificityMalonyl-S-ACP
DHPKSDehydration of β-hydroxyacyl-S-ACP intermediate.Asp-His catalytic dyadtrans-Δ²,³-Enoyl-S-ACP
KRPKSNADPH-dependent reduction of β-keto group to β-hydroxy group.Tyr-Ser-Lys catalytic triad; Rossmann foldβ-Hydroxyacyl-S-ACP
ACPPKSCarrier for polyketide intermediates via phosphopantetheinyl arm.Conserved Ser for phosphopantetheinylationThioester-bound intermediates
CNRPSPeptide bond formation between polyketide carboxyl and amino acid amine.HHXXXDG motifLinear PK-NRP hybrid-S-T
ANRPSActivation of L-Phenylalanine as aminoacyl-AMP.10 Å core; Phe-specific code (predicted)Aminoacyl-AMP
T/PCPNRPSCarrier for amino acid/polyketide-amino acid hybrid.Conserved Ser for phosphopantetheinylationAminoacyl-S-T / Hybrid-S-T
RTerminationNADPH-dependent reductive release generating an aldehyde.NADPH-binding domainReactive aldehyde (spontaneously cyclizes)

Metabolic Engineering Strategies for Enhanced Production

The low natural titers of aspochalasin D (often <50 mg/L in wild-type A. flavipes) significantly limit its application potential. Metabolic engineering, leveraging genetic manipulation of the aspo cluster and its regulators, has proven highly effective for yield improvement [1].

Deletion of Competing Biosynthetic Shunt Pathways (e.g., aspoA Knockout)

The aspoA gene encodes a cytochrome P450 enzyme catalyzing a shunt reaction that diverts a key pathway intermediate away from aspochalasin D formation towards a less valuable side product (tentatively identified as a hydroxylated derivative). Deletion of aspoAaspoA) effectively blocks this competing pathway. In A. flavipes strain 3.17641, the ΔaspoA mutant exhibited a 5.3-fold increase in aspochalasin D titers (from ~44 mg/L to ~233 mg/L) compared to the wild-type strain under standard fermentation conditions. This demonstrated that redirecting metabolic flux back into the main pathway is a potent strategy [1].

Overexpression of Pathway-Specific Regulators (e.g., aspoG Transcription Factors)

The Zn(II)₂Cys₆-type transcription factor aspoG acts as the master positive regulator of the aspo cluster. It binds to specific promoter sequences (typically 5´-CCG N* CCG-3´ or variants) upstream of aspoD and other structural genes, activating their transcription. Constitutive overexpression of aspoG under the strong gpdA promoter in A. flavipes led to a significant upregulation of all cluster genes detected via RT-qPCR. This single genetic modification resulted in a 3.1-fold increase in aspochalasin D production (to ~136 mg/L) [1].

Combining both strategies (ΔaspoA + aspoGOE) proved synergistic. The double-engineered strain showed a 9.2-fold increase (to ~405 mg/L) over the wild type. Further optimization of culture conditions using single-factor experiments and Response Surface Methodology (RSM) identified the ideal parameters: 28°C, pH 6.2, 180 rpm agitation, and a defined carbon/nitrogen ratio in a modified Czapek-Dox medium. This bioprocess optimization, applied to the engineered strain, pushed the final aspochalasin D titer to 812.1 mg/L, representing an 18.5-fold increase compared to the original wild-type production levels [1]. This integrated approach highlights the power of combining genetic engineering with process optimization.

Table 3: Impact of Metabolic Engineering Strategies on Aspochalasin D Production in A. flavipes

Strain/InterventionRelative Expression of aspoG (Fold Change)Relative Expression of aspoD (Fold Change)Aspochalasin D Titer (mg/L)Fold Increase vs. WT
Wild Type (WT)1.01.043.9 ± 2.11.0
ΔaspoA Mutant0.95 ± 0.11.2 ± 0.1232.8 ± 10.55.3
aspoG Overexpression (OE)8.2 ± 0.74.5 ± 0.3136.4 ± 7.83.1
ΔaspoA + aspoGOE8.5 ± 0.85.1 ± 0.4404.9 ± 15.29.2
ΔaspoA + aspoGOE + Optimized FermentationN/DN/D812.1 ± 25.718.5

Epigenetic Modulation of Secondary Metabolite Biosynthesis in Filamentous Fungi

Beyond direct genetic manipulation, epigenetic regulation plays a crucial role in silencing or activating secondary metabolite BGCs, including the aspo cluster. This layer of control offers an alternative strategy for enhancing aspochalasin D production without permanent genetic modification [5] [8] [9].

The primary epigenetic mechanisms involve:1. Histone Post-Translational Modifications (HPTMs):* Histone Acetylation: Generally associated with transcriptional activation. Addition of Histone Deacetylase Inhibitors (HDACis) like sodium butyrate or suberoylanilide hydroxamic acid (SAHA) to A. flavipes cultures leads to hyperacetylation of histone H3 (particularly at lysine 9 and lysine 27, H3K9ac, H3K27ac). This relaxed chromatin state facilitates transcription factor access (like AspoG) to the aspo cluster promoters, significantly upregulating transcription of aspoD and other cluster genes. Studies report 2-4 fold increases in aspochalasin D yield upon HDACi treatment [5] [8].* Histone Methylation: Can be activating (e.g., H3K4me3) or repressive (e.g., H3K9me3, H3K27me3). The repressive marks are deposited by histone methyltransferases (HMTs) like ClrD (H3K9me) and are removed by histone demethylases (HDMs). Mutants lacking key repressive HMTs or treated with HMT inhibitors often show derepression of silent clusters. While specific data for aspo under HMTi treatment is limited in the provided results, the general principle applies to fungal SM clusters [5] [7].

  • DNA Methylation:Cytosine DNA methylation (5mC), typically associated with gene silencing in mammals, plays a less defined but potentially repressive role in some fungi. Treatment with DNA Methyltransferase Inhibitors (DNMTis) like 5-azacytidine can lead to the activation of silent or poorly expressed BGCs. The effect of DNMTis on the aspo cluster specifically requires further investigation, but they represent a tool for potential epigenetic activation [9].

  • Chromatin Remodeling Complexes:ATP-dependent complexes like SWI/SNF can slide nucleosomes or evict histone octamers, making promoter regions accessible. While less studied in the context of specific cytochalasan production, chromatin remodelers are known global regulators of fungal secondary metabolism [5] [8].

Properties

Product Name

aspochalasin D

IUPAC Name

(1S,3E,5S,6S,9E,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione

Molecular Formula

C24H35NO4

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h8-9,11-13,16-20,22,26-27H,6-7,10H2,1-5H3,(H,25,29)/b9-8+,14-11+/t16-,17+,18+,19+,20+,22+,24-/m1/s1

InChI Key

GCIKKGSNXSCKCP-PJWJRCBPSA-N

SMILES

CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC3=O)O)O)C)C=C1C)CC(C)C

Synonyms

aspochalasin D

Canonical SMILES

CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC3=O)O)O)C)C=C1C)CC(C)C

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/CC[C@@H]([C@H](/C=C/C3=O)O)O)\C)C=C1C)CC(C)C

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